molecular formula C13H15N3O2S B5766272 ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B5766272
M. Wt: 277.34 g/mol
InChI Key: ILFWSQRSYNGHDX-UHFFFAOYSA-N
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Description

Ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with ethyl carbamate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[5-(2,3-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
  • Ethyl N-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
  • Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Uniqueness

Ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to specific biological effects that are not observed with other similar compounds.

Properties

IUPAC Name

ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-4-18-13(17)14-12-16-15-11(19-12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFWSQRSYNGHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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